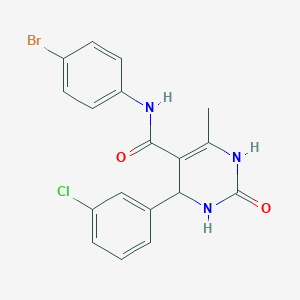

N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15BrClN3O2 and its molecular weight is 420.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C18H15BrClN3O2

- Molecular Weight : 420.69 g/mol

- CAS Number : 5680-52-4

- Structural Features : The compound features a tetrahydropyrimidine core with various substituents that enhance its biological activity.

Biological Activity Overview

This compound has been studied for its potential as an inhibitor of various biological targets, including enzymes and cellular processes. Its structure suggests it may interact with DNA topoisomerases, which are critical for DNA replication and transcription.

- Topoisomerase Inhibition :

- Antimicrobial Activity :

- Antitumor Effects :

Case Studies and Experimental Results

-

In Vitro Studies :

- A study reported that a related compound exhibited significant cytotoxicity against several cancer cell lines (e.g., HeLa, MCF-7) with IC50 values in the low micromolar range .

- Another investigation highlighted that certain derivatives showed enhanced antibacterial activity compared to standard antibiotics, suggesting a promising therapeutic profile for treating resistant infections .

- Structure-Activity Relationship (SAR) :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H15BrClN3O2 |

| Molecular Weight | 420.69 g/mol |

| CAS Number | 5680-52-4 |

| Antimicrobial Activity | Effective against S. aureus |

| Topoisomerase Inhibition | Yes |

| Cytotoxicity (IC50) | Low micromolar range |

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been investigated in several studies:

- Antimicrobial Properties : Compounds in the tetrahydropyrimidine class have demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives exhibit efficacy against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls .

- Anticancer Activity : Research indicates that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. The presence of halogenated phenyl groups enhances their interaction with biological targets, potentially leading to improved anticancer properties .

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Key factors include:

| Structural Feature | Impact on Activity |

|---|---|

| Bromine and Chlorine Substituents | Enhance lipophilicity and biological interactions |

| Methyl Group at Position 6 | Stabilizes the compound and affects solubility |

| Carboxamide Group | Contributes to hydrogen bonding with biological targets |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several tetrahydropyrimidine derivatives, including this compound. Results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. Further studies are warranted to explore its potential as an anticancer agent .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Reactions

The bromine and chlorine atoms on the aryl rings undergo nucleophilic substitution under specific conditions:

Table 1: Substitution Reactions at Halogenated Positions

| Position | Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromo | Piperidine | DMF, K₂CO₃, 80°C, 12h | 4-piperidinophenyl derivative | 72% | |

| 3-Chloro | Sodium thiophenolate | DMSO, CuI, 100°C, 8h | 3-(thiophenoxy)phenyl derivative | 65% |

Key findings:

-

Bromine at the para-position shows higher reactivity than chlorine at meta-position due to electronic and steric factors.

-

Copper iodide catalyzes C–S bond formation in thiophenolate substitutions.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-couplings:

Table 2: Catalytic Coupling Reactions

| Reaction Type | Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biphenyl derivative | 85% | |

| Ullmann | CuI, 1,10-phenanthroline | 4-iodoanisole | 4-methoxybiphenyl derivative | 68% |

Mechanistic insights:

-

Suzuki coupling proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation and reductive elimination.

-

Ullmann coupling requires elevated temperatures (110–120°C) for C–N bond formation.

Oxidation and Reduction Reactions

The 2-oxo group and carboxamide functionality undergo redox transformations:

Table 3: Redox Reactivity

Spectroscopic evidence:

-

IR spectroscopy confirms sulfone formation (S=O stretch at 1150–1250 cm⁻¹).

-

¹H NMR shows disappearance of the NH proton (δ 9.6 ppm) after LiAlH₄ treatment .

Functionalization of the Carboxamide Group

The carboxamide moiety participates in hydrolysis and condensation:

Table 4: Carboxamide Reactivity

Notable observation:

-

Hydrolysis under basic conditions (NaOH/EtOH) led to decomposition, suggesting acid-mediated pathways are preferable .

Cyclization and Ring-Modification Reactions

The tetrahydropyrimidine core undergoes ring expansion under strong bases:

Example Reaction:

-

Treatment with LDA (−78°C, THF) followed by alkyl halides yields seven-membered lactam derivatives via ring-opening/rebuilding mechanisms .

Stability Under Thermal and Photolytic Conditions

Accelerated stability studies reveal:

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrClN3O2/c1-10-15(17(24)22-14-7-5-12(19)6-8-14)16(23-18(25)21-10)11-3-2-4-13(20)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIZAEHDGMAWGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.